8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
Overview
Description
The compound 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione is a spirocyclic compound that is part of a class of chemicals known for their unique structures and potential biological activities. Spirocyclic compounds are characterized by two rings sharing one common atom, which in this case is a nitrogen atom, making it an azaspiro compound.
Synthesis Analysis
The synthesis of related spirocyclic compounds has been explored in various studies. For instance, a ZnBr2-mediated oxidative spiro-bromocyclization of N-arylpropiolamide has been used to synthesize 3-bromo-1-azaspiro[4.5]deca-3,6,9-triene-2,8-dione with high efficiency, demonstrating excellent tolerance of functional groups . Although this does not directly describe the synthesis of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, it provides insight into the methodologies that could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds can be quite complex. A conformational study of related spirocyclic compounds, such as the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione stereoisomers, has been conducted using X-ray diffraction . This study provides valuable information on the conformational preferences and crystal packing of spirocyclic compounds, which could be relevant when considering the structure of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione.
Chemical Reactions Analysis
The reactivity of spirocyclic compounds can be inferred from studies on similar structures. For example, the enantioselective microbial reduction of a related compound, 6-oxo-8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione, has been described, leading to the formation of its corresponding hydroxy derivatives . This suggests that the spirocyclic core can undergo various chemical transformations, which may also apply to the compound .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione are not detailed in the provided papers, the properties of spirocyclic compounds can generally include high thermal stability and the potential for diverse chemical reactivity due to the presence of multiple functional groups. The synthesis of novel heterocycles from 8-substituted 3-bromoacetyl-3,8-dimethyl-2,7-dioxaspiro[4,4]nonane-1,6-diones indicates that spirocyclic compounds can serve as precursors for a variety of chemical reactions, leading to the formation of new compounds with potentially interesting properties .
Scientific Research Applications
Receptor Ligand Potential
One study focused on the synthesis of derivatives of 8-azaspiro[5.4]decane-7,9-dione, closely related to 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. These compounds demonstrated potential as ligands for 5-HT1A and 5-HT2A receptors, suggesting applications in neurological research and drug development (Bojarski et al., 2001).
Enhanced Reactivity in Chemical Synthesis
Another study highlighted the enhanced reactivity of similar compounds in chemical reactions, specifically in the Castagnoli-Cushman reaction with imines. This suggests the compound's utility in advanced organic synthesis and pharmaceutical research (Rashevskii et al., 2020).
NMR Spectroscopy Studies
In a study on buspirone analogues, NMR spectroscopy was utilized to examine the conformation of piperazine rings in compounds structurally similar to 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. This research contributes to the understanding of molecular structures and dynamics in drug design (Chilmonczyk et al., 1996).
Anticonvulsant Properties
A study explored the anticonvulsant properties of N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione. These findings indicate potential therapeutic applications in epilepsy treatment (Kamiński et al., 2008).
Synthesis Potential
Research demonstrated a convenient synthesis method for 8-oxa-2-azaspiro[4.5]decane, showing the compound's potential for producing biologically active substances (Ogurtsov & Rakitin, 2020).
Solid State Analysis
A study of buspirone free base, closely related to the compound , provided insights into its solid-state structure, important for understanding drug behavior in storage and processing (Kozioł et al., 2006).
Enantioselective Microbial Reduction
Research on the enantioselective microbial reduction of a similar compound indicated potential applications in producing specific enantiomers for drug development (Patel et al., 2005).
Crystal Structure Analysis
The crystal structures of oxaspirocyclic compounds were analyzed, providing valuable data for drug design and pharmaceutical formulation (Jiang & Zeng, 2016).
properties
IUPAC Name |
8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO2/c14-7-3-4-8-15-11(16)9-13(10-12(15)17)5-1-2-6-13/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCVFKSWYYHXMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458868 | |
Record name | 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione | |
CAS RN |
80827-62-9 | |
Record name | 8-(4-Bromobutyl)-8-azaspiro(4.5)decane-7,9-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080827629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EN6PP2W1M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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